6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin
Übersicht
Beschreibung
“6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the linear formula C14H15N3O2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis
The molecular structure of “6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is represented by the InChI code: 1S/C14H15N3O2/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19) .Chemical Reactions Analysis
The compound can be used in the synthesis of other compounds, such as 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor .Physical and Chemical Properties Analysis
The compound has a molecular weight of 257.29 . It has a density of 1.3±0.1 g/cm3, and its molar refractivity is 70.6±0.4 cm3 . The compound has 5 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Hemmung der Axl-Rezeptor-Tyrosinkinase
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin: Derivate wurden als neuartige selektive Inhibitoren der Axl-Rezeptor-Tyrosinkinase identifiziert . Axl ist Teil der TAM-Kinasefamilie, die eine entscheidende Rolle beim Überleben von Krebszellen, Metastasen und Therapieresistenz spielt. Die selektive Hemmung von Axl hat sich als vielversprechend erwiesen, um das Tumorwachstum zu reduzieren und die Wirksamkeit anderer Therapeutika zu verbessern.
Arzneimittelentwicklung und Pharmakokinetik
Die Verbindung wurde bei der Entwicklung und Synthese neuer Medikamentenkandidaten mit verbesserten pharmakokinetischen Profilen eingesetzt . Seine Derivate wurden auf Arzneimittelähnlichkeit hin untersucht, ein Maß für die Eigenschaften einer Verbindung, die als optimal für Arzneimittel gelten, einschließlich ihrer Absorptions-, Distributions-, Metabolismus- und Exkretionseigenschaften (ADME).
Zwischenprodukt der organischen Synthese
Als organisches Zwischenprodukt wird This compound bei der Synthese verschiedener heterocyclischer Verbindungen eingesetzt . Diese Verbindungen sind grundlegend für die Herstellung von Pharmazeutika, Agrochemikalien und Farbstoffen und zeigen die Vielseitigkeit dieser Verbindung in der organischen Chemie.
Entwicklung von PARP-Inhibitoren
Diese Verbindung dient als Vorläufer bei der Synthese von Poly(ADP-Ribose)-Polymerase (PARP)-Inhibitoren . PARP-Inhibitoren sind eine Klasse von Medikamenten, die aufgrund ihrer Rolle bei der Behandlung von Krebserkrankungen mit defekten DNA-Reparaturmechanismen wie BRCA-mutierten Brust- und Eierstockkrebs Aufmerksamkeit erregt haben.
Materialwissenschaftliche Forschung
In der Materialwissenschaft werden die Derivate der Verbindung auf ihre potenziellen Anwendungen bei der Herstellung neuer Materialien mit einzigartigen Eigenschaften untersucht . Dazu gehört die Entwicklung neuartiger Polymere, Beschichtungen und elektronischer Materialien, die industrielle und technologische Auswirkungen haben könnten.
Biologische Studien
Die Verbindung wird auch in biologischen Studien eingesetzt, um die Funktion verschiedener Enzyme und Rezeptoren zu verstehen . Durch die Herstellung von Derivaten, die bestimmte biologische Ziele selektiv hemmen können, können Forscher komplexe biologische Pfade aufschlüsseln und potenzielle therapeutische Ziele identifizieren.
Wirkmechanismus
Target of Action
The primary target of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is the extracellular signal-regulated kinase (Erk) pathway . This pathway plays a crucial role in regulating cell proliferation and survival, making it a key target in cancer research .
Mode of Action
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine acts as an inhibitor of the Erk pathway . It demonstrates potent and selective inhibition of Erk2, a protein kinase involved in the Erk pathway . This inhibition results in the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Biochemical Pathways
The compound primarily affects the PI3K/Akt and mTOR pathways . These pathways are often overactivated in various cancers, leading to uncontrolled cell proliferation . By inhibiting these pathways, the compound can potentially suppress tumor growth .
Result of Action
The inhibition of the Erk pathway by 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine leads to a decrease in phospho-RSK levels in HepG2 cells and tumor xenografts . This could potentially result in the suppression of tumor growth .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit extracellular signal-regulated kinase 2 (Erk2), which is involved in the regulation of various cellular processes . This compound also interacts with phospho-RSK levels in HepG2 cells, indicating its potential impact on cell signaling pathways .
Cellular Effects
The effects of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to knockdown phospho-RSK levels in HepG2 cells, which can affect cell proliferation and survival . Additionally, its interaction with Erk2 suggests that it may play a role in regulating cell growth and differentiation .
Molecular Mechanism
At the molecular level, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exerts its effects through binding interactions with biomolecules and enzyme inhibition. It selectively inhibits Erk2, a key player in the MAPK/ERK signaling pathway, which is crucial for cell division, differentiation, and survival . This inhibition leads to a decrease in phospho-RSK levels, further impacting downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity on Erk2 and phospho-RSK levels over extended periods, suggesting its potential for long-term applications in biochemical research .
Dosage Effects in Animal Models
The effects of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine vary with different dosages in animal models. At lower doses, it effectively inhibits Erk2 without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .
Transport and Distribution
Within cells and tissues, 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biochemical activity and efficacy .
Subcellular Localization
The subcellular localization of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with Erk2 and other biomolecules, thereby modulating its effects on cellular processes .
Eigenschaften
IUPAC Name |
6-benzyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-4-12(5-3-1)9-17-7-6-14-13(10-17)8-15-11-16-14/h1-5,8,11H,6-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBCTLGIHZHLRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724907 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-15-0 | |
Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What synthetic route was employed to obtain 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?
A1: Researchers synthesized 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine by reacting N-benzyl-4-piperidone with trisformylaminomethane (TFAM) []. This reaction yielded the desired compound as a product of a cyclocondensation reaction.
Q2: What potential biological activities have been investigated for compounds structurally similar to 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?
A2: While the provided research doesn't directly investigate the biological activity of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, it explores a series of 2,4-diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines []. These compounds, structurally similar to the one in question, were evaluated for their antimalarial and antibacterial properties. Notably, several derivatives showed promising activity against Plasmodium berghei in mice and various bacterial strains, including Streptococcus faecalis and Staphylococcus aureus. This suggests that 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, with its similar structure, could be a potential candidate for further investigation in these areas.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.